molecular formula C6H6BrNO3 B1382153 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one CAS No. 1630905-41-7

2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one

Cat. No.: B1382153
CAS No.: 1630905-41-7
M. Wt: 220.02 g/mol
InChI Key: ANGLGOLSOHTXRV-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one is a substituted isoxazole derivative with the molecular formula C₆H₆BrNO₃ and a molecular weight of 220.02 g/mol . The compound’s IUPAC name reflects its structural features:

  • Isoxazole core : A five-membered heterocyclic ring containing one oxygen and one nitrogen atom at positions 1 and 2, respectively.
  • Substituents :
    • Acetyl group (-COCH₃) at position 2.
    • Bromine atom at position 4.
    • Methyl group (-CH₃) at position 5.

The numbering follows IUPAC priority rules, with the oxygen atom assigned position 1 and the nitrogen position 2. The ketone group at position 3 and the non-aromatic double bond between positions 3 and 4 classify it as an isoxazol-3(2H)-one derivative. Alternative names include 4-bromo-5-methyl-2-acetylisoxazol-3-one and 3(2H)-isoxazolone, 2-acetyl-4-bromo-5-methyl-.

Property Value
Molecular formula C₆H₆BrNO₃
Molecular weight 220.02 g/mol
Key substituents Acetyl (C2), Br (C4), CH₃ (C5)
CAS Registry Number 1630905-41-7

Historical Context in Heterocyclic Chemistry

Isoxazoles emerged as critical heterocycles in the mid-20th century due to their synthetic versatility and bioactivity. The discovery of This compound aligns with advancements in regioselective functionalization techniques for isoxazole derivatives, particularly through:

  • Cycloaddition reactions : Early methods relied on 1,3-dipolar cycloadditions of nitrile oxides with alkynes.
  • Post-synthetic modifications : Bromination and acetylation of preformed isoxazole cores enabled precise substitution patterns.
  • Green chemistry approaches : Citric acid-catalyzed one-pot syntheses improved efficiency for related isoxazolones.

The compound’s development reflects broader trends in optimizing isoxazole scaffolds for medicinal and materials science applications.

Position within Isoxazole Family of Compounds

This derivative belongs to a subclass of 3(2H)-isoxazolones , distinguished by:

  • Electron-withdrawing groups : The acetyl and bromo substituents enhance electrophilicity at C3 and C4, facilitating nucleophilic attacks.
  • Steric effects : The methyl group at C5 restricts rotational freedom, influencing conformational stability.

Comparative analysis with related structures:

Compound Substituents Key Properties
4-Bromo-3-methylisoxazol-5-amine Br (C4), CH₃ (C3), NH₂ (C5) Antimicrobial activity
2-(4-Bromophenyl)-5-methylisoxazol-3(2H)-one Phenyl (C2), Br (C4), CH₃ (C5) Anticancer potential
This compound Acetyl (C2), Br (C4), CH₃ (C5) Intermediate in drug synthesis

Research Significance and Trends

Recent studies highlight its role in:

  • Drug discovery : As a precursor to bioactive molecules targeting:
    • Anticancer agents : Analogues inhibit topoisomerase II and SIRT1 enzymes.
    • Antimicrobials : Brominated isoxazolones disrupt bacterial cell membranes.
  • Synthetic methodology :
    • Cross-coupling reactions : Suzuki-Miyaura couplings at C4 enable diversification.
    • Photochemical applications : Isoxazole rings serve as photoaffinity labels.

Emerging trends include its use in multi-targeted therapies and cascade reactions for polycyclic frameworks.

Properties

IUPAC Name

2-acetyl-4-bromo-5-methyl-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-3-5(7)6(10)8(11-3)4(2)9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGLGOLSOHTXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(O1)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 4-Bromo-2-methylbenzoic Acid

The synthesis begins with 4-bromo-2-methylbenzoic acid , which undergoes esterification to facilitate further transformations. The esterification is typically performed under reflux with alcohols (methanol or ethanol) in the presence of acid catalysts.

Synthesis of 4-Bromoacetyl-2-methylbenzoate

Method A: Palladium-Catalyzed Cross-Coupling

  • Reaction: Suzuki–Miyaura coupling of 4-bromo-2-methylbenzoic acid methyl ester with acetylboronic acid derivatives.
  • Catalysts: Palladium tetrakis(triphenylphosphine) or Pd(dppf)Cl₂.
  • Conditions: Reflux in a mixed solvent of N,N-dimethylformamide (DMF) and water (4:1 ratio), with potassium carbonate as base.
  • Yield: Approximately 92% for intermediate ester.

Table 1: Synthesis of 4-Bromoacetyl-2-methylbenzoate

Step Reagents Catalyst Solvent Temperature Yield Notes
1 4-bromo-2-methylbenzoic acid methyl ester + Acetylboronic acid Pd(dppf)Cl₂ DMF/H₂O (4:1) Reflux 92% Cross-coupling

Bromination at the 4-Position

Method B: N-Bromosuccinimide (NBS) Bromination

  • Reaction: Selective α-bromination of the methyl group attached to the ester.
  • Reagents: NBS as brominating agent.
  • Solvent: Tetrahydrofuran (THF) and water mixture (1:1).
  • Conditions: Reflux at 80°C for 8 hours.
  • Outcome: Formation of 4-bromoacetyl-2-methylbenzoate with a yield of approximately 74%.

Data Table 2: Bromination Process

Step Reagents Solvent Temperature Time Yield Notes
2 NBS THF/H₂O (1:1) 80°C 8 h 74% Regioselective bromination

Cyclization to Isoxazole Ring

Method C: Cyclization of Brominated Intermediates

  • Reaction: Condensation with hydroxylamine derivatives or nitrile oxide formation.
  • Conditions: Reflux in chlorinated solvents or acetic acid, with base catalysis (e.g., triethylamine).
  • Yield: Typically 65–74% depending on conditions.

Research Findings:

  • A notable approach involves generating nitrile oxides in situ from oxime chlorides, which then cyclize with acetyl groups to form the isoxazole core.
  • The process often uses N-bromosuccinimide to facilitate α-bromination, followed by cyclization under mild conditions.

Introduction of Acetyl Group at the 2-Position

Method D: Acetylation of the Isoxazole Core

  • Reaction: The key step involves electrophilic substitution at the 2-position via enolate chemistry or direct acylation.
  • Conditions: Use of acetic anhydride or acetyl chloride with bases such as sodium hydride or potassium tert-butoxide.
  • Research Data:

"The acetylation of the isoxazole ring at the 2-position was achieved via enolate chemistry, with yields ranging from 65% to 80%, depending on reaction conditions" (Source,).

Summary Data Table for Preparation Methods

Step Method Reagents Conditions Yield Remarks
1 Esterification Alcohol + Acid catalyst Reflux 85–92% Basic ester formation
2 Cross-coupling Acetylboronic acid derivatives Pd catalyst, DMF/H₂O 92% Cost-effective, scalable
3 Bromination NBS THF/H₂O, 80°C 74% Regioselective at methyl group
4 Cyclization Hydroxylamine derivatives Reflux, base catalysis 65–74% Formation of isoxazole ring
5 Acetylation Acetic anhydride Room temperature 65–80% Final functionalization

Research Findings and Notes

  • The patent CN109553532B describes a comprehensive route involving esterification, palladium-catalyzed reactions, and halogenation, emphasizing cost-effectiveness and large-scale applicability.
  • Literature reports highlight the importance of regioselectivity during bromination and the use of nitrile oxide chemistry for ring formation.
  • The synthesis is optimized under mild conditions, with yields generally exceeding 65%, making it suitable for industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of 2-acetyl-4-substituted-5-methylisoxazol-3(2H)-one derivatives.

    Oxidation: Formation of 2-carboxy-4-bromo-5-methylisoxazol-3(2H)-one.

    Reduction: Formation of 2-(1-hydroxyethyl)-4-bromo-5-methylisoxazol-3(2H)-one.

Scientific Research Applications

Medicinal Chemistry

2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one serves as a building block for synthesizing bioactive molecules with therapeutic properties. Its derivatives have shown promise as:

  • Antimicrobial Agents : Exhibiting activity against various pathogens.
  • Anticancer Agents : Potential to inhibit tumor growth through interaction with specific cellular targets.

Recent studies have demonstrated its effectiveness in inhibiting the adhesion of Candida albicans, suggesting its potential as an antifungal agent .

Organic Synthesis

This compound acts as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions allows for the creation of diverse derivatives, enhancing its applicability in organic synthesis. Key reactions include:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction Reactions : The acetyl group can be converted into carboxylic acids or alcohols, respectively.

Materials Science

In materials science, this compound is explored as a precursor for developing novel materials with specific properties. Its unique structure allows for modifications that can lead to materials with tailored functionalities.

Case Studies and Research Findings

  • Antimicrobial Activity : A study highlighted the compound's ability to inhibit C. albicans adhesion to epithelial cells, showcasing its potential as an antifungal therapeutic .
  • Synthesis of Derivatives : Research has focused on synthesizing various derivatives of this compound, leading to compounds with enhanced biological activities, including enzyme inhibition and neuroprotective effects.

Mechanism of Action

The mechanism of action of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs: Brominated Heterocycles

5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6m)
  • Structure : Combines a benzoxazole core with a triazole-thione moiety and bromophenyl substituent.
  • Key Properties :
    • IR : C-Br stretch at 533 cm⁻¹, C=S at 1212 cm⁻¹ .
    • 1H-NMR : Aromatic protons (6.10–8.01 ppm) and methyl group (2.55 ppm) .
    • Molecular Weight : 464 g/mol (M+1 peak in EI-MS) .
  • The thione group may improve metal-binding capacity, a property absent in the acetylated isoxazolone .
5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine (4j)
  • Structure : Benzoxazole-oxadiazole hybrid with bromophenyl and methylphenyl groups.
  • Key Properties :
    • IR : C-Br stretch at 530 cm⁻¹, C=N at 1570 cm⁻¹ .
    • 1H-NMR : Methyl group at 2.45 ppm, aromatic protons (7.25–8.16 ppm) .
    • Molecular Weight : 448 g/mol (M+1 peak in EI-MS) .
  • Comparison : The oxadiazole-amine substituent introduces hydrogen-bonding capability, contrasting with the acetyl group in the target compound. This difference may influence solubility and bioactivity .
4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
  • Structure : Brominated pyrazolone with isopropylphenyl and methyl groups.
  • Key Properties :
    • LC/MS : m/z 331 [M+H]+, indicating a molecular weight of 330 g/mol .

Functional Analogs: Antimicrobial and Preservative Agents

5-Chloro-2-methylisothiazol-3(2H)-one (CMIT) and 2-methylisothiazol-3(2H)-one (MIT)
  • Structure : Isothiazolones with chloro/methyl or methyl substituents.
  • Key Properties: Applications: Widely used as preservatives in cosmetics and industrial products due to broad-spectrum antimicrobial activity . Toxicity: CMIT/MIT mixtures exhibit genotoxicity (e.g., mutagenicity in Salmonella assays) and skin sensitization, limiting their use in consumer products .

Biological Activity

2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one is a heterocyclic compound characterized by its isoxazole ring structure, which includes a bromine atom and an acetyl group. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The chemical formula of this compound is C7H6BrN2O2. The unique arrangement of its functional groups contributes to its reactivity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that isoxazole derivatives, including this compound, exhibit significant antimicrobial properties against various pathogens. A study highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that this compound could inhibit the proliferation of several cancer cell lines. For instance, it showed promising results against breast cancer cells (MDA-MB-231), with mechanisms involving apoptosis induction and disruption of microtubule assembly .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways by inhibiting key enzymes such as COX-1 and COX-2, leading to reduced levels of inflammatory markers .

The mechanism of action for this compound is thought to involve interaction with various biological targets, including enzymes and receptors. Detailed biochemical studies are required to elucidate the specific pathways affected by this compound .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesNotable Activity
4-Bromo-5-methylisoxazoleBromine at position 4Antimicrobial
3-AcetylisoxazoleAcetyl group at position 3Anticancer
3-BromoacetylisoxazoleBromine and acetyl groupsEnzyme inhibition
5-MethylisoxazoleMethyl group at position 5Neuroprotective

Case Studies

  • Antimicrobial Efficacy : A study tested various concentrations of this compound against Staphylococcus spp., demonstrating a strong bactericidal effect without significant cytotoxicity to normal cell lines .
  • Anticancer Potential : In a controlled experiment, treatment with this compound led to a significant reduction in cell viability in cancer cell lines, indicating its potential as a therapeutic agent against tumors .
  • Inflammation Reduction : In vivo studies showed that administration of this compound resulted in decreased paw edema in animal models, suggesting its efficacy in managing inflammatory conditions .

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